15-cis-Phytoene
Overview
Description
15-cis-Phytoene is a key carotenoid molecule that plays a crucial role in the biosynthesis of carotenoids in plants. It is a colorless, polyene compound and serves as a precursor in the carotenoid biosynthetic pathway, leading to the production of various carotenes and xanthophylls.
Synthesis Analysis
The synthesis of 15-cis-Phytoene is catalyzed by phytoene desaturase (PDS), which introduces two double bonds into the molecule, forming 9,15-di-cis-phytofluene and then 9,15,9'-tri-cis-ζ-carotene as intermediates (Koschmieder et al., 2017). The biosynthesis process involves the sequential addition of double bonds to the phytoene molecule, and it requires the presence of molecular oxygen and light for the cis-trans isomerization of intermediates (Beyer, Mayer, & Kleinig, 1989).
Molecular Structure Analysis
15-cis-Phytoene has been characterized as 15,15′ cis-7,8,7′,8′,11,12,11′,12′-octahydrolycopene. This structure was confirmed through various spectral analyses and the synthesis of model compounds (Jungalwala & Porter, 1965). Its molecular structure features a central trans,cis,trans triene chromophore (Than, Bramley, Davies, & Rees, 1972).
Chemical Reactions and Properties
Phytoene undergoes a series of desaturation and isomerization reactions to form various carotenoids. These reactions are facilitated by enzymes like phytoene desaturase and zeta-carotene desaturase, which play a role in converting the cis bonds of phytoene to trans configurations necessary for further carotenoid synthesis (Li, Murillo, & Wurtzel, 2007).
Physical Properties Analysis
Phytoene is a noncrystalline, colorless polyene. It has an absorbancy index of 85 in hexane or isooctane, with maximal absorption at 286 nm. Its physical properties include weak interaction with magnesia and alumina during adsorptive procedures (Rabourn, Quackenbush, & Porter, 1954).
Chemical Properties Analysis
The chemical properties of 15-cis-Phytoene are largely defined by its role as an intermediate in the carotenoid biosynthesis pathway. It is susceptible to oxidative reactions, and its structural configuration is essential for the sequential reactions leading to various carotenoids. The presence of multiple double bonds and its polyene structure contribute to its chemical reactivity and interactions with enzymes (Dogbo et al., 1988).
Scientific Research Applications
1. Synthesis of β-Carotene and Influence on Apricot Pulp Color
- Summary of Application : 15-cis-Phytoene Desaturase and 15-cis-Phytoene Synthase can catalyze the synthesis of β-Carotene, which influences the color of apricot pulp .
- Methods of Application : The differences in β-carotene content between orange apricot ‘JTY’ and white apricot ‘X15’ during nine developmental stages (S1–S9) were compared . Whole-transcriptome analysis showed that the β-carotene synthesis genes 15-cis-phytoene desaturase (PaPDS) and 15-cis-phytoene synthase (PaPSY) significantly differed between the two cultivars during the color transition stage .
- Results or Outcomes : There was a 5 bp deletion in exon 11 of PaPDS in ‘X15’, which led to early termination of amino acid translation. Gene overexpression and virus-induced silencing analysis showed that truncated PaPDS disrupted the β-carotene biosynthesis pathway in apricot pulp, resulting in decreased β-carotene content and a white phenotype .
2. Key Rate-Limiting Enzyme of Carotenoid Biosynthesis in Plants
- Summary of Application : Phytoene synthase (PSY), which includes 15-cis-Phytoene Synthase, catalyzes the first committed step in the carotenoid biosynthesis pathway and is a major rate-limiting enzyme of carotenogenesis .
- Methods of Application : PSY is highly regulated by various regulators and factors to modulate carotenoid biosynthesis in response to diverse developmental and environmental cues .
- Results or Outcomes : Because of its critical role in controlling the total amount of synthesized carotenoids, PSY has been extensively investigated and engineered in plant species .
3. Skin Protection
- Summary of Application : Dietary phytoene and phytofluene, which include 15-cis-Phytoene, are found in a number of human tissues including the skin . Accumulation of these carotenoids in the skin may protect the skin by several mechanisms .
- Methods of Application : These carotenoids are obtained through diet and accumulate in the skin over time .
- Results or Outcomes : Acting as UV absorbers, antioxidants, and anti-inflammatory agents, these carotenoids may provide protection for the skin .
4. Carotenoid Enrichment in Crops
- Summary of Application : Phytoene synthase (PSY), which includes 15-cis-Phytoene Synthase, has been extensively investigated and engineered in plant species for carotenoid enrichment .
- Methods of Application : PSY is highly regulated by various regulators and factors to modulate carotenoid biosynthesis in response to diverse developmental and environmental cues .
- Results or Outcomes : The critical role of PSY in controlling the total amount of synthesized carotenoids has led to significant efforts to understand carotenoid metabolism in plants and to generate carotenoid enriched crops .
5. Intermediate in the Biosynthesis of Carotenoids
- Summary of Application : 15-cis-Phytoene is an intermediate in the biosynthesis of carotenoids .
- Methods of Application : The biosynthesis of carotenoids involves a series of enzymatic reactions, with 15-cis-Phytoene being one of the intermediates .
- Results or Outcomes : The production of carotenoids, which are important for various biological functions, relies on the presence of intermediates like 15-cis-Phytoene .
6. Perturbation of Carotenoid Biosynthesis
- Summary of Application : Perturbation of carotenoid biosynthesis has been observed to activate PSY2 activity in tomato and pepper fruits when PSY1 is not functional .
- Methods of Application : This involves the study of the effects of perturbations in the carotenoid biosynthesis pathway, particularly the role of 15-cis-Phytoene Synthase (PSY1 and PSY2) .
- Results or Outcomes : The findings suggest that 15-cis-Phytoene Synthase plays a crucial role in maintaining carotenoid biosynthesis, especially when there are perturbations in the pathway .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(6E,10E,14E,16Z,18E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,10,14,16,18,22,26,30-nonaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H64/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,19-22,27-30H,13-18,23-26,31-32H2,1-10H3/b12-11-,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLPJIGOMTXXLP-BHLJUDRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CC=CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C=C\C=C(\CC/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)/C)/C)/C)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H64 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433340 | |
Record name | 15-cis-Phytoene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
15-cis-Phytoene | |
CAS RN |
13920-14-4 | |
Record name | Phytoene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13920-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phytoene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013920144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15-cis-Phytoene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHYTOENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/876K2ZK1OF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 15-cis-Phytoene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039093 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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